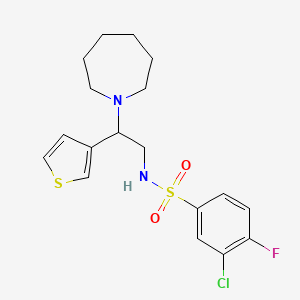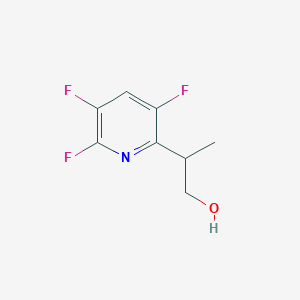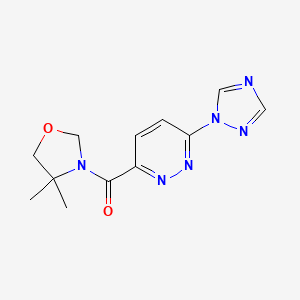![molecular formula C10H16Cl2N2O B2538100 [3-(吡啶-2-基)吡咯烷-3-基]甲醇二盐酸盐 CAS No. 1909313-77-4](/img/structure/B2538100.png)
[3-(吡啶-2-基)吡咯烷-3-基]甲醇二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and pyridine, a six-membered nitrogen-containing heterocycle
科学研究应用
Chemistry
In chemistry, [3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it a valuable tool in the investigation of biological pathways and mechanisms.
Medicine
In medicinal chemistry, [3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride is explored for its potential therapeutic applications. It has been investigated as a potential drug candidate for the treatment of various diseases, including neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in the production of specialty chemicals and advanced materials.
作用机制
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . The pyrrolidine ring is often used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, the pyrrolidine ring and the pyridinyl group could interact with target proteins or enzymes, leading to changes in their function .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on many factors, including its chemical structure and the route of administration. The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of pyridine-2-carbaldehyde and pyrrolidine in the presence of a reducing agent to form the intermediate [3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
化学反应分析
Types of Reactions
[3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of pyridine-2-carbaldehyde or pyridine-2-carboxylic acid.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
相似化合物的比较
Similar Compounds
Pyrrolidine-2-carboxylic acid: A derivative of pyrrolidine with a carboxylic acid group.
Pyridine-2-carbaldehyde: A derivative of pyridine with an aldehyde group.
Piperidine: A six-membered nitrogen-containing heterocycle similar to pyrrolidine.
Uniqueness
[3-(Pyridin-2-yl)pyrrolidin-3-yl]methanol dihydrochloride is unique due to the presence of both pyridine and pyrrolidine moieties in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
IUPAC Name |
(3-pyridin-2-ylpyrrolidin-3-yl)methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c13-8-10(4-6-11-7-10)9-3-1-2-5-12-9;;/h1-3,5,11,13H,4,6-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXYKBYBQIYCLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CO)C2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
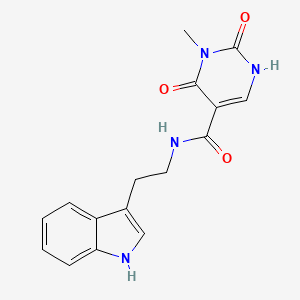
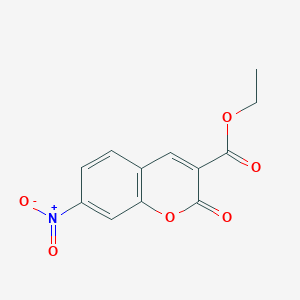
![Methyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B2538020.png)
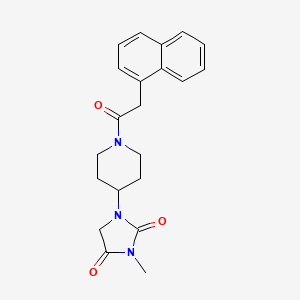
![1-ethyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B2538022.png)
![2-[(4-chlorophenyl)amino]-4-methyl-5-Thiazolecarboxylic acid](/img/structure/B2538023.png)
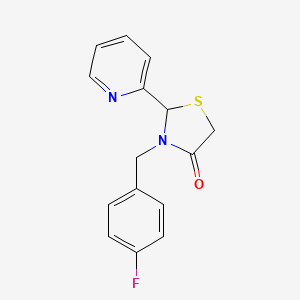
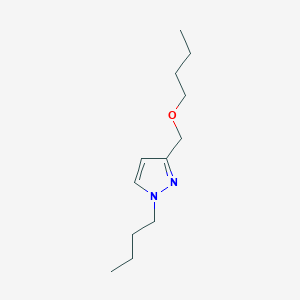
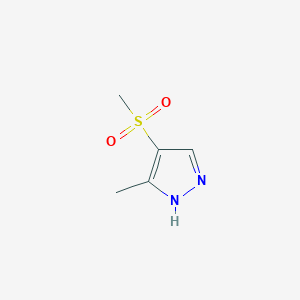
![2-(2-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2538031.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperazine](/img/structure/B2538033.png)
